N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the Hantzsch thiazole synthesis. The process begins with the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using copper(II) bromide to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. This intermediate is then reacted with thiourea to form 4-(2,4-dimethylphenyl)thiazol-2-amine. Finally, the thiazol-2-amine is acylated with propanoyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the amide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cancer cell metabolism, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the thiazole ring.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound shares the 2,4-dimethylphenyl group but differs in the functional group attached to the nitrogen atom.
3-chloro-N-(2,4-dimethylphenyl)propanamide: Similar in structure but contains a chlorine atom, which can alter its reactivity and biological activity.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the 2,4-dimethylphenyl group and the thiazole ring enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structure
The compound features:
- A thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen.
- A 2,4-dimethylphenyl group attached to the thiazole.
- A propanamide moiety , which enhances its solubility and biological activity.
Molecular Formula
The molecular formula for this compound is C13H14N2S with a CAS number of 403845-12-5.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring is known to modulate enzyme activity, potentially leading to:
- Inhibition of Cancer Cell Metabolism : The compound may inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
- Antimicrobial Activity : It has been shown to inhibit key enzymes in microbial metabolism, affecting the survival and replication of various pathogens.
Antimicrobial and Antifungal Properties
This compound exhibits significant antimicrobial and antifungal activities. Research indicates that it is effective against various strains, including multidrug-resistant bacteria and fungi.
Table 1: Antimicrobial Activity Summary
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Effective against MRSA | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Significant antifungal |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It may disrupt the cell cycle in cancer cells by inhibiting specific kinases.
- Induction of Apoptosis : The compound has been linked to increased expression of pro-apoptotic factors.
Table 2: Anticancer Activity Summary
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A431 (skin cancer) | 1.98 ± 1.22 | Apoptosis |
Jurkat (leukemia) | 1.61 ± 1.92 | Cell Cycle Arrest |
Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.
Study 2: Anticancer Mechanisms
Research highlighted in the journal "Molecules" indicated that this thiazole derivative could significantly reduce viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry to confirm the induction of apoptosis at concentrations under investigation.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-4-13(17)16-14-15-12(8-18-14)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGKTCBIZCIONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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